An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Dimethylamino)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
3-(Dimethylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its defining feature is a rigid cyclobutane scaffold, which imparts a high degree of conformational constraint. This rigidity can enhance metabolic stability and improve binding specificity to biological targets when incorporated into larger molecules.[1] This guide provides a comprehensive overview of the core chemical properties, stereoisomerism, synthetic routes, spectroscopic characteristics, and applications of this versatile building block. The discussion is tailored for researchers and scientists engaged in small molecule drug discovery, offering both foundational knowledge and practical insights.
Molecular Identification and Structure
The fundamental structure consists of a cyclobutane ring substituted with a carboxylic acid group at position 1 and a dimethylamino group at position 3. This arrangement gives rise to stereoisomerism, a critical consideration for its application in chiral biological systems.
Core Structure and Stereoisomerism
The relative orientation of the two functional groups defines two distinct diastereomers: cis and trans. In the cis isomer, the dimethylamino and carboxylic acid groups reside on the same face of the cyclobutane ring, whereas in the trans isomer, they are on opposite faces. Each of these diastereomers can also exist as a pair of enantiomers.
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties
The key physicochemical data for 3-(Dimethylamino)cyclobutane-1-carboxylic acid and its common stereoisomers are summarized below. These properties are fundamental for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Physical Form | Solid | [5] |
| CAS Number (Mixture) | 1628252-12-9 | [1][3][5] |
| CAS Number (cis) | 1932424-09-3 | [2][3][6] |
| CAS Number (trans) | 1932413-20-1 | [4] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų (cis) | [2] |
| LogP (Predicted) | 0.4112 (cis) | [2] |
| Hydrogen Bond Donors | 1 (cis) | [2] |
| Hydrogen Bond Acceptors | 2 (cis) | [2] |
Chemical Properties and Reactivity
The molecule's chemical behavior is dictated by the interplay between its three key structural components: the tertiary amine, the carboxylic acid, and the cyclobutane ring.
Caption: Influence of functional groups on chemical properties.
Amphoteric Nature: Acidity and Basicity
As an amino acid, this compound is amphoteric.
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Basicity : The tertiary dimethylamino group is a proton acceptor, imparting a basic character with a predicted pKa in the range of 8-10.[1] This allows for the formation of acid addition salts, such as hydrochlorides, which often exhibit improved solubility and crystallinity.
-
Acidity : The carboxylic acid group is a proton donor, enabling the formation of carboxylate salts with bases. In physiological conditions, the molecule likely exists as a zwitterion.
Role of the Cyclobutane Scaffold: Rigidity and Metabolic Stability
The four-membered cyclobutane ring is the most influential feature from a medicinal chemistry perspective. Unlike flexible aliphatic chains, the ring's fixed structure reduces the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, potentially increasing binding affinity. Furthermore, the cyclic structure often confers enhanced stability against metabolic degradation compared to linear analogues.[1]
Synthesis and Manufacturing
While various synthetic routes are possible, a common and efficient strategy involves the reductive amination of a ketone precursor. This approach allows for the stereocontrolled introduction of the amino group.
Synthetic Workflow: Reductive Amination
A plausible and widely applicable synthesis starts from the key intermediate, 3-oxocyclobutane-1-carboxylic acid.[1] This precursor can be prepared via several methods, including the cyclization of malonate derivatives with 1,3-dihalopropanes or related synthons.[7] The subsequent reaction with dimethylamine under reductive conditions yields the target compound.
Caption: Workflow for synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize 3-(dimethylamino)cyclobutane-1-carboxylic acid from 3-oxocyclobutane-1-carboxylic acid.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and the solvent (DCM or DCE).
-
Amine Addition: Add the dimethylamine solution (1.5 eq) to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification (Zwitterion Isolation): Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, or by using ion-exchange chromatography.
Spectroscopic Analysis (Expected Characteristics)
While specific spectra should be acquired for each batch, the expected characteristics based on the molecule's functional groups are as follows.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid and the zwitterionic nature of the molecule. Key signals include a very broad O-H stretching absorption from 2500-3300 cm⁻¹, overlapping with C-H stretches.[8] A strong carbonyl (C=O) stretch should appear around 1710 cm⁻¹.[8][9] Additional peaks corresponding to C-N stretching and, if protonated, N-H bending would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons. The two methyl groups on the nitrogen will appear as a sharp singlet. The proton alpha to the carboxylic acid will be deshielded, appearing around 2.5-3.0 ppm.[8] The acidic proton of the carboxyl group will be a broad singlet at a high chemical shift (>10 ppm), though it may be exchanged in protic solvents.
-
¹³C NMR: The carbonyl carbon will be highly deshielded (>170 ppm). Signals for the cyclobutane carbons and the two equivalent methyl carbons (around 40-50 ppm) will also be present.
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 144.1.
Applications in Research and Drug Development
The primary value of 3-(dimethylamino)cyclobutane-1-carboxylic acid lies in its use as a constrained building block for creating structurally novel and potent bioactive molecules.
Constrained Scaffolds in Medicinal Chemistry
The rigid cyclobutane core serves as a bioisostere for more flexible moieties, helping to lock a molecule into a bioactive conformation. This strategy is employed to enhance selectivity, improve affinity, and increase metabolic stability.[1]
Potential as a Substrate for Amino Acid Transporters
Research on related cyclic amino acids has shown that they can be recognized by cellular transport systems, such as L-type amino acid transporters (LATs), which are often overexpressed in cancer cells. This suggests that derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid could be explored for targeted drug delivery into tumors, potentially increasing the efficacy of conjugated therapeutics while minimizing systemic toxicity.[1]
Safety and Handling
As with any laboratory chemical, 3-(dimethylamino)cyclobutane-1-carboxylic acid should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from a supplier Safety Data Sheet and may vary.[5]
References
- 3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1628252-12-9 | Benchchem. (URL: )
- 1932424-09-3 | (1S,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid | ChemScene. (URL: )
- cis-3-(dimethylamino)cyclobutane-1-carboxylic acid, min 97%, 1 gram - CP Lab Safety. (URL: )
- trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1. (URL: )
- 1932424-09-3 | cis-3-(dimethylamino)cyclobutane-1-carboxylic acid - Key Organics. (URL: )
- 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 - Sigma-Aldrich. (URL: )
- trans-(1R,3r)-3-(Dimethylamino)cyclobutane-1-carboxylic acid (hydrochloride) | 2230913-68-3 - AK Scientific. (URL: )
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - CN101555205B. (URL: )
-
Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (URL: [Link])
Sources
- 1. 3-(Dimethylamino)cyclobutane-1-carboxylic acid | 1628252-12-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. trans-3-(dimethylamino)cyclobutane-1-carboxylic acid 97% | CAS: 1932413-20-1 | AChemBlock [achemblock.com]
- 5. 3-(Dimethylamino)cyclobutanecarboxylic acid | 1628252-12-9 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]


